1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that features a cyclopropane ring fused to a tetrahydroquinoline structure with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes . Its unique structure allows it to fit into binding sites with high specificity, making it a valuable tool in studying enzyme mechanisms and drug-receptor interactions.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
Cyclobutanecarbonyl chloride: Another cyclic compound with a four-membered ring and a carbonyl chloride group.
Cyclopropyl analogs: Compounds with similar cyclopropane rings but different functional groups, such as cyclopropylamine or cyclopropyl ketones.
The uniqueness of this compound lies in its fused ring structure and the presence of both cyclopropane and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(9-3-4-9)15-7-1-2-10-8-11(14(17)18)5-6-12(10)15/h5-6,8-9H,1-4,7H2,(H,17,18) |
InChI Key |
NGWQTDIFQQFVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)C3CC3 |
Origin of Product |
United States |
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